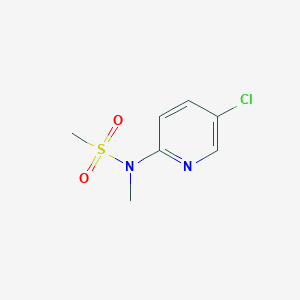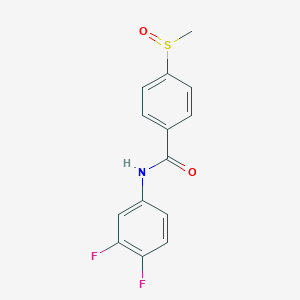![molecular formula C14H21NO3 B7562712 (2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7562712.png)
(2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone, also known as DMFPMM, is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. DMFPMM is a piperidine-based compound that has been synthesized using various methods.
Mecanismo De Acción
(2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone works by inhibiting the activity of various enzymes and proteins that are involved in the inflammatory response. It also acts on the nervous system, reducing the transmission of pain signals. This compound has been found to modulate the activity of various receptors, including the mu-opioid receptor and the 5-HT2A receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory and analgesic effects. It has also been found to reduce the production of reactive oxygen species, which are involved in the development of various diseases, including cancer and Alzheimer's disease. This compound has been found to modulate the activity of various neurotransmitters, including serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound is also relatively inexpensive, making it an attractive option for researchers on a budget. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on (2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone. One potential area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more effective drugs. Finally, future research could focus on the optimization of the synthesis method for this compound, which could lead to the development of more efficient and cost-effective methods for producing this compound.
Conclusion:
This compound is a compound that has significant potential for use in drug development. It exhibits significant anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. This compound has several advantages for use in lab experiments, including its stability and relative affordability. However, it also has some limitations, including its limited solubility in water and potential toxicity at high doses. Future research could focus on the development of this compound-based drugs, investigation of the mechanism of action, and optimization of the synthesis method.
Métodos De Síntesis
(2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone can be synthesized using various methods, including the Mannich reaction, which involves the reaction of formaldehyde, piperidine, and furan. Another method involves the reaction of furan with 3-(methoxymethyl)piperidine, followed by the addition of formaldehyde. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in drug development. It has been found to exhibit significant anti-inflammatory and analgesic properties. This compound has also been investigated for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. It has been found to inhibit the growth of cancer cells and reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10-7-13(11(2)18-10)14(16)15-6-4-5-12(8-15)9-17-3/h7,12H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQOXOKSYQWWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide](/img/structure/B7562631.png)

![1-(1H-indol-3-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7562639.png)
![N-carbamoyl-3-methyl-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanamide](/img/structure/B7562642.png)
![N-carbamoyl-2-[[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-methylbutanamide](/img/structure/B7562644.png)

![N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine](/img/structure/B7562659.png)
![1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B7562665.png)
![1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562678.png)

![N-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562691.png)
![N-[(3-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562698.png)

![3-Butyl-8-[(4,5-dichloro-6-oxopyridazin-1-yl)methyl]-7-ethylpurine-2,6-dione](/img/structure/B7562718.png)